![molecular formula C20H25NO4 B13422167 Benactyzine N-Oxide](/img/structure/B13422167.png)
Benactyzine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benactyzine N-Oxide is a derivative of Benactyzine, an anticholinergic drug known for its greater antimuscarinic action compared to atropine . Benactyzine has been used in the treatment of clinical depression and anxiety disorders, although it was pulled from the U.S. market due to serious side effects . This compound, like its parent compound, exhibits significant pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of Benactyzine N-Oxide typically involves the oxidation of Benactyzine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a base to form the N-oxide . This reaction is part of the Cope Elimination process, where an amine is oxidized to an N-oxide intermediate . Industrial production methods may involve the use of more efficient and scalable oxidation processes, such as using sodium percarbonate or titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ in methanol .
Chemical Reactions Analysis
Benactyzine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide itself is an oxidation reaction.
Reduction: The N-oxide can be reduced back to the parent amine under certain conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, sodium percarbonate, and various bases. The major products formed depend on the specific reaction conditions but can include alkenes and substituted amines.
Scientific Research Applications
Benactyzine N-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of elimination reactions.
Biology: Its antimuscarinic properties make it useful in studying the effects of muscarinic receptor antagonists.
Medicine: Although not used clinically, it serves as a model compound for developing new anticholinergic drugs.
Industry: It can be used in the production of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Benactyzine N-Oxide involves its interaction with muscarinic receptors. As an antimuscarinic agent, it blocks the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity . This results in effects such as reduced muscle spasms and decreased secretion of bodily fluids.
Comparison with Similar Compounds
Benactyzine N-Oxide is similar to other antimuscarinic compounds such as aprophen, azaprophen, biperiden, procyclidine, and trihexyphenidyl . These compounds also exhibit antimuscarinic properties and are used in various therapeutic applications. this compound is unique in its specific chemical structure and the particular pharmacological profile it exhibits.
Similar compounds include:
- Aprophen
- Azaprophen
- Biperiden
- Procyclidine
- Trihexyphenidyl
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Biological Activity
Benactyzine N-Oxide is a compound that exhibits significant biological activity, particularly in the context of its anticholinergic and anti-NMDA receptor properties. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
Benactyzine is primarily known for its role as an anticholinergic agent, which means it inhibits the action of acetylcholine in the nervous system. This property is crucial in treating conditions related to excessive cholinergic activity, such as organophosphate poisoning. The N-oxide form enhances its pharmacological profile, potentially improving efficacy and safety.
- Anticholinergic Activity : Benactyzine blocks muscarinic receptors, which reduces the effects of acetylcholine. This mechanism is particularly beneficial in counteracting symptoms caused by organophosphate poisoning, where acetylcholine accumulates due to inhibited acetylcholinesterase activity .
- Anti-NMDA Activity : The compound also acts as an antagonist at NMDA receptors. This dual action may provide neuroprotection by mitigating excitotoxicity associated with glutamate, which can lead to neuronal damage following organophosphate exposure .
Therapeutic Applications
This compound has been explored for several therapeutic applications:
- Organophosphate Poisoning : It is used in combination with atropine and oximes to manage acute poisoning cases effectively. Studies have shown that this combination can lead to significant recovery in non-human primates subjected to lethal doses of nerve agents .
- Neurological Disorders : Due to its NMDA antagonistic properties, benactyzine may have potential applications in treating neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and epilepsy .
Case Studies and Experimental Data
- Animal Studies : In a study involving animal models, benactyzine was shown to improve survival rates and reduce neurological deficits when administered after exposure to organophosphates. The combination therapy (benactyzine with atropine) demonstrated enhanced efficacy compared to atropine alone .
- In Vitro Studies : Research indicated that this compound exhibits selective antibacterial activity against certain strains of bacteria, including Cutibacterium acnes, which is implicated in acne vulgaris. The compound's mechanism includes modulation of nitric oxide release, contributing to its anti-inflammatory effects .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:
Compound | Anticholinergic Activity | NMDA Receptor Antagonism | Antimicrobial Activity | Anti-inflammatory Effects |
---|---|---|---|---|
This compound | High | Moderate | Yes | Yes |
Atropine | High | None | No | No |
Gabactyzine (Prodrug) | Moderate | High | Yes | Yes |
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide |
InChI |
InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 |
InChI Key |
JGFWXKYTIXANAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.